molecular formula C5H6Cl2N2O2S B1418288 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride CAS No. 1185301-06-7

2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride

Cat. No.: B1418288
CAS No.: 1185301-06-7
M. Wt: 229.08 g/mol
InChI Key: HUEBGJHHUSWNCK-UHFFFAOYSA-N
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Description

Key Structural Features:

Feature Description
Core scaffold 4-oxo-4,5-dihydrothiazole (partially saturated thiazole with a ketone group)
Substituents Chloroacetamide at C2, hydrochloride counterion
Aromaticity Partial delocalization due to the thiazole ring’s conjugated π-system

Nomenclature and Identification Parameters

Systematic Nomenclature:

  • IUPAC Name : 2-Chloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide hydrochloride.
  • CAS Registry Number : 340266-01-5.
  • Molecular Formula : C₅H₆Cl₂N₂O₂S.

Spectroscopic Identifiers:

Technique Key Signals
IR Spectroscopy Peaks at ~1700 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (amide C=O), ~650 cm⁻¹ (C-Cl).
NMR (¹H and ¹³C) - ¹H: δ 4.2–4.5 (m, CH₂ of dihydrothiazole), δ 2.1 (s, CH₃ of acetamide).
- ¹³C: δ 175–180 (C=O), δ 45–50 (CH₂ of thiazoline).
Mass Spectrometry Molecular ion peak at m/z 229 (M⁺ for C₅H₅ClN₂O₂S), fragment at m/z 192 (loss of HCl).

Physicochemical Properties:

Property Value
Molecular Weight 229.08 g/mol
Melting Point 210–215°C (decomposes)
Solubility Soluble in polar solvents (e.g., DMSO, water)

Properties

IUPAC Name

2-chloro-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S.ClH/c6-1-3(9)7-5-8-4(10)2-11-5;/h1-2H2,(H,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEBGJHHUSWNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC(=O)CCl)S1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Thiazole Derivatives

Methodology:
The initial step involves chlorination of thiazole or benzothiazole derivatives to introduce the chloro functionality at specific positions, typically at the 2-position of the thiazole ring.

Reaction Conditions:

  • Use of chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Reactions are generally carried out under reflux conditions, often in inert solvents like dichloromethane or chloroform.
  • Temperature ranges from 0°C to reflux temperatures (~80°C).

Example Data:

Reaction Step Reagent Solvent Temperature Yield Notes
Chlorination of thiazole POCl₃ Dichloromethane Reflux 83% Produces 2-chlorothiazole derivative

Research Findings:
Chlorination under these conditions yields high purity 2-chlorothiazole derivatives suitable for subsequent functionalization.

Conversion to 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide

Method 1: Amidation via Nucleophilic Substitution

  • Starting from 2-chlorothiazole derivatives, nucleophilic substitution with amino acids or amines introduces the acetamide moiety.
  • Typical reagents include acetamide or acetic acid derivatives, often in the presence of bases like potassium carbonate or sodium hydride.

Operational Procedure:

  • Dissolve 2-chlorothiazole in a suitable solvent (e.g., dimethylformamide or ethanol).
  • Add acetamide or acetic anhydride with a base.
  • Reflux at temperatures around 80-120°C for several hours.

Yield & Data:

Method Reagents Solvent Temperature Yield Notes
Amidation Acetamide + base DMF 100°C 54% Efficient for large-scale synthesis

Research Findings:
This method provides a straightforward route to the target compound with moderate to high yields, with reaction optimization focusing on temperature and reaction time.

Reduction and Functionalization

Method 2: Reduction of Nitro Intermediates

  • Nitro derivatives of benzothiazole are reduced to amino derivatives using metal reductants like iron powder or tin(II) chloride in acidic media.

Operational Conditions:

  • Reflux in acetic acid or ethanol with iron powder at 40°C for 5 hours, yielding approximately 33% of the amino derivative.

Method 3: Cyclization to Form the Final Amide

  • The amino intermediates undergo cyclization with ethylcyanoacetate and ethyl glycinate hydrochloride under neat conditions at 70°C, following the El-Saghier reaction pathway.

Reaction Conditions & Yield:

Step Reagents Conditions Yield Notes
Cyclization Ethylcyanoacetate + ethyl glycinate hydrochloride 70°C, 2h Up to 92% Produces 2-chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride

Research Findings:
The sequential one-pot synthesis under neat conditions is efficient, environmentally friendly, and scalable, with yields often exceeding 80% when optimized.

Summary of Key Reaction Parameters

Parameter Typical Range Impact on Preparation
Temperature 70-120°C Influences reaction rate and yield
Solvent Ethanol, DMF, acetic acid Affects solubility and reaction efficiency
Reagents POCl₃, SOCl₂, iron powder, ethylcyanoacetate Critical for selectivity and purity
Reaction Time 2-5 hours Longer times may improve yield but reduce efficiency

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles, including Grignard reagents or organolithium compounds, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thiazolidines.

  • Substitution: Substituted thiazoles with different alkyl or aryl groups.

Scientific Research Applications

Research indicates that 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have implications in drug development for diseases where enzyme activity is a factor.

Proteomics Research

One of the primary applications of this compound is in proteomics research. It is utilized as a biochemical tool to study protein interactions and functions. Its ability to modify protein structures can aid in understanding protein dynamics and interactions within cellular environments .

Drug Development

Due to its biological activity, this compound is being explored for its potential as a lead compound in drug development. Researchers are investigating its efficacy as an antimicrobial agent and its role in inhibiting specific disease-related enzymes .

Chemical Biology

In chemical biology, this compound serves as a probe to investigate biological processes at the molecular level. Its structural features allow researchers to explore various biochemical pathways and mechanisms of action within cells .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Antimicrobial Activity Study :
    • A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects, suggesting its potential use as an antimicrobial agent .
  • Enzyme Inhibition Assay :
    • Research focusing on enzyme kinetics revealed that this compound effectively inhibits specific enzymes involved in metabolic pathways, indicating its usefulness in therapeutic contexts .
  • Proteomic Analysis :
    • In proteomic studies, researchers utilized this compound to modify proteins for mass spectrometry analysis, enhancing the detection and quantification of proteins in complex biological samples .

Mechanism of Action

The mechanism by which 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is structurally distinct from analogs in the following ways:

Compound Name / ID Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Thiazolone (4-oxo-4,5-dihydrothiazole), chloroacetamide, hydrochloride salt ~244.09 (free base) Enhanced solubility (HCl salt), electrophilic chloroacetamide, H-bond acceptor
N-[2-(2,4-Dihydroxyphenyl)-... (5d) Thiazolidinone, dihydroxyphenyl, coumarin-linked acetamide Higher (complex structure) Phenolic -OH groups increase polarity; coumarin moiety may enhance UV activity
2-Chloro-N-(5-phenyl-oxadiazol-2-yl)-acetamide Oxadiazole, chloroacetamide, phenyl group ~237.63 Oxadiazole offers π-π stacking potential; lower solubility than HCl salt forms
2-(4-Chloro-2-methylphenoxy)-N-(4,5-dihydrothiazol-2-yl)-acetamide Phenoxy, chloro-methylphenyl, dihydrothiazole 284.76 Phenoxy group increases lipophilicity; neutral form limits ionic interactions
Cyanoacetamide derivatives (3a–3l) Cyano, acetamide, variable heterocycles (pyrrolidin, piperidin, etc.) ~150–300 Cyano group enhances electron-withdrawing effects; varied heterocyclic backbones

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to neutral analogs like the oxadiazole derivative () or phenoxy-substituted compound (). The ionic nature of the HCl salt facilitates dissolution in polar solvents .
  • Melting Points: While exact data for the target compound is unavailable, thiazolidinone derivatives (e.g., 5d–5f in ) show melting points ranging from 180–250°C, influenced by hydrogen bonding and crystallinity. The target’s thiazolone ring and HCl salt may lower its melting point compared to phenolic analogs due to reduced intermolecular H-bonding .
  • Spectroscopic Data: The target’s IR spectrum would show characteristic bands for the thiazolone C=O (~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹). NMR would display signals for the thiazol ring protons (δ 4.0–5.0 ppm) and chloroacetamide CH₂Cl (δ ~4.2 ppm), distinct from oxadiazole (δ 8.0–8.5 ppm for aromatic protons) or cyanoacetamide (C≡N ~2200 cm⁻¹) analogs .

Biological Activity

2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride (CAS Number: 1185301-06-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₅H₆ClN₂O₂S
  • Molecular Weight : 229.09 g/mol
  • CAS Number : 1185301-06-7
  • Purity : Minimum 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing thiazole moieties often exhibit significant cytotoxic effects against cancer cell lines and possess antimicrobial properties.

Antimicrobial Activity

Studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting essential cellular processes. For instance, the compound has demonstrated synergistic effects with established antibiotics like ciprofloxacin and ketoconazole against various pathogens. The minimum inhibitory concentrations (MIC) reported range from 0.22 to 0.25 μg/mL for the most active derivatives in related studies .

Antitumor Activity

The thiazole ring structure is essential for the cytotoxic activity of these compounds. In vitro studies have indicated that modifications in the substituents on the thiazole ring significantly affect their anticancer efficacy. For example, compounds with electron-withdrawing groups on the phenyl ring displayed enhanced activity against multiple cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Thiazole Ring : Essential for activity; modifications can enhance or reduce potency.
  • Substituents : The presence of halogen atoms (e.g., chlorine) can improve cytotoxicity.
  • Electron Donors/Withdrawers : The nature of substituents on the phenyl ring influences the overall biological activity.

Case Study 1: Antimicrobial Evaluation

A study evaluated several thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, compounds similar to this compound were tested against human cancer cell lines including A431 and Jurkat cells. The IC50 values were reported to be less than those of doxorubicin, indicating promising anticancer potential .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AntitumorA431< Doxorubicin (IC50)
AntitumorJurkat< Doxorubicin (IC50)

Q & A

Q. What are the established synthetic routes for 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-amino-4-oxo-4,5-dihydrothiazole with chloroacetyl chloride in the presence of triethylamine produces the acetamide intermediate, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Thioglycolic acid can also be used under reflux in acetic acid to form thiazole derivatives, with recrystallization in ethanol or pet-ether for purification . Yield optimization requires precise stoichiometric ratios, temperature control (e.g., 4–6 hours at 80–100°C), and TLC monitoring to terminate reactions at completion.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : Confirm molecular structure via 1H^1H and 13C^{13}C NMR, focusing on signals for the thiazole ring (δ 6.5–7.5 ppm for NH or aromatic protons) and chloroacetamide group (δ 3.8–4.2 ppm for CH2_2-Cl).
  • XRD : Single-crystal X-ray diffraction (employing SHELX software) resolves bond lengths, angles, and hydrogen-bonding networks. For example, orthorhombic crystal systems (space group P21_121_121_1) are common, with lattice parameters like a = 6.0171 Å, b = 15.3120 Å, and c = 18.1493 Å .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z ~247.68 g/mol for the free base).

Q. How can researchers address discrepancies in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Contradictions may arise from assay variability (e.g., MIC protocols vs. cell viability assays) or impurities in synthesized batches. Methodological steps include:

  • Reproducing experiments with HPLC-purified samples (>95% purity).
  • Testing against standardized microbial strains (e.g., S. aureus ATCC 25923) or cancer cell lines (e.g., MCF-7) under controlled conditions .
  • Performing dose-response curves to distinguish selective toxicity from broad-spectrum effects.

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

Graph set analysis (e.g., Etter’s formalism) reveals motifs like R22_2^2(8) chains from N–H···O and C–H···Cl interactions. These networks stabilize the crystal packing but reduce aqueous solubility. Solubility can be modulated by co-crystallizing with hydrophilic counterions (e.g., sodium ascorbate) or using DMSO as a co-solvent .

Q. What computational strategies predict reactivity at the chloroacetamide moiety for targeted derivatization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the chlorine atom. Nucleophilic attack by amines or thiols is favored in polar aprotic solvents (DMF, acetonitrile), with activation energies correlating with frontier molecular orbital (FMO) gaps .

Q. How can SHELX refinement parameters improve accuracy in resolving disordered regions of the crystal structure?

For high-resolution data (<1.0 Å), use SHELXL ’s PART and SUMP instructions to model disorder. Apply ISOR restraints to thermal parameters and DFIX constraints for bond lengths in overlapping electron density regions. Validate with R1_1 (<0.05) and wR2_2 (<0.15) metrics .

Q. What methodologies optimize regioselectivity in substitution reactions involving the thiazole ring?

  • Protecting Groups : Temporarily block the 4-oxo group with trimethylsilyl chloride to direct substitution to the 2-position.
  • Catalysis : Use Pd(II) catalysts for Suzuki couplings at the 5-position of the thiazole.
  • Solvent Effects : Polar solvents (DMF) favor SN2 mechanisms at the chloroacetamide, while THF promotes ring functionalization .

Methodological Tables

Table 1. Key Crystallographic Parameters (from )

ParameterValue
Crystal SystemOrthorhombic
Space GroupP21_121_121_1
Unit Cell (Å)a = 6.0171, b = 15.3120, c = 18.1493
Z4
R1_1/wR2_20.050/0.108

Table 2. Common Reaction Pathways and Conditions (from )

Reaction TypeReagents/ConditionsYield (%)
CondensationChloroacetyl chloride, TEA, reflux65–75
CyclizationThioglycolic acid, acetic acid, Δ70–80
HydrolysisNaOH (1M), H2 _2O/EtOH, rt>90

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride

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